Crystal Stability Under High Pressure: MCPD vs. 1,3-Cyclopentanedione
2-Methyl-1,3-cyclopentanedione crystals exhibit exceptional stability under high hydrostatic pressure. Single-crystal X-ray diffraction studies up to 3.01(5) GPa reveal no pressure-induced phase transitions, whereas both 1,3-cyclopentanedione and 1,3-cyclohexanedione undergo such transitions under comparable conditions [1]. The unit cell volume compresses to less than 84% of its ambient-pressure value at 3.01 GPa [1].
| Evidence Dimension | Crystal phase stability under high pressure |
|---|---|
| Target Compound Data | Stable; no phase transition up to 3.01 GPa; unit cell volume <84% of ambient at 3.01 GPa |
| Comparator Or Baseline | 1,3-Cyclopentanedione and 1,3-cyclohexanedione both undergo pressure-induced phase transitions |
| Quantified Difference | Target remains phase-stable while comparators undergo phase transitions; target volume reduction: ~16% at 3.01 GPa |
| Conditions | Single-crystal X-ray diffraction; pressures up to 3.01(5) GPa; room temperature |
Why This Matters
The absence of a pressure-induced phase transition in 2-methyl-1,3-cyclopentanedione indicates superior crystal packing stability, which may correlate with better long-term storage properties and handling robustness compared to the unsubstituted parent.
- [1] Katrusiak, A. High-pressure X-ray diffraction study of 2-methyl 1,3-cyclopentanedione crystals. High Pressure Res. 1991, 7, 224-226. DOI: 10.1080/08957959108245563. View Source
